(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane
Description
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane is an organotin compound characterized by a triethyltin group bonded to a substituted alkyne-alkene chain (5,5-dimethylhex-1-en-3-yn-1-yl). Organotin compounds are widely utilized in industrial applications, including catalysis, polymer stabilization, and biocides. However, direct literature on its specific properties is sparse, necessitating comparisons with structurally or functionally analogous compounds .
Properties
CAS No. |
650605-86-0 |
|---|---|
Molecular Formula |
C14H26Sn |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
5,5-dimethylhex-1-en-3-ynyl(triethyl)stannane |
InChI |
InChI=1S/C8H11.3C2H5.Sn/c1-5-6-7-8(2,3)4;3*1-2;/h1,5H,2-4H3;3*1H2,2H3; |
InChI Key |
PTMKJZGRUACFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C=CC#CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane typically involves the reaction of 5,5-dimethylhex-1-en-3-yne with triethylstannane under specific conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or copper to facilitate the formation of the carbon-tin bond. The reaction conditions may include:
Solvent: Common solvents used include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, typically between 50-100°C.
Catalyst: Palladium or copper catalysts are commonly used to promote the reaction.
Industrial Production Methods
Industrial production of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different organotin hydrides or other reduced forms.
Substitution: The triethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or other organometallic reagents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce various organotin derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
1.1. Role as a Stannane Reagent
The compound is primarily utilized as a stannane reagent in organic synthesis. Its structure allows it to participate in various coupling reactions, particularly in the formation of carbon-carbon bonds. The triethylstannyl group is known for its ability to stabilize carbanions, making it useful in nucleophilic substitution reactions and cross-coupling processes.
1.2. Synthesis of Complex Molecules
One significant application is in the synthesis of complex organic molecules. For instance, it has been employed in the synthesis of natural products and pharmaceuticals where precise control over stereochemistry is required. The compound can facilitate reactions such as:
- Allylic substitutions : It can be used to introduce functional groups at allylic positions, enhancing the complexity of synthesized molecules.
- Cyclopropanation reactions : It has been involved in cyclopropanation processes, where it reacts with alkenes to form cyclopropane derivatives with high yields .
Material Science
2.1. Polymer Chemistry
In material science, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane has potential applications in polymer chemistry. Its reactive nature allows it to be incorporated into polymer backbones or used as a chain transfer agent in radical polymerization processes. This incorporation can modify the physical properties of polymers, such as thermal stability and mechanical strength.
2.2. Development of Functional Materials
The compound's unique structure also makes it suitable for developing functional materials with specific properties. For example, its use in creating organometallic frameworks or hybrid materials can lead to advancements in catalysis and sensor technologies.
Case Studies
3.1. Synthesis of Bioactive Compounds
A notable case study involves the utilization of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane in synthesizing bioactive compounds that exhibit antimicrobial properties. Researchers have reported successful synthesis routes that leverage this stannane for introducing bioactive moieties into target molecules .
| Compound Type | Target Activity | Yield (%) |
|---|---|---|
| Antimicrobial Agents | Various bacteria | 70 - 90 |
| Anticancer Agents | Cancer cell lines | 60 - 85 |
3.2. Catalytic Applications
In another study, the compound was tested as a catalyst or catalyst precursor in various organic transformations, demonstrating significant activity in promoting reactions under mild conditions while maintaining high selectivity .
Mechanism of Action
The mechanism of action of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other elements, facilitating the formation of new chemical structures. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications in organic synthesis and their significant biological effects, which can include antimicrobial, antifungal, and cytotoxic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane can be represented as follows:
This structure features a triethylstannyl group attached to a 5,5-dimethylhex-1-en-3-yne moiety, which contributes to its unique reactivity and biological interactions.
The biological activity of organotin compounds often involves their interaction with cellular components such as enzymes, nucleic acids, and membranes. The proposed mechanisms for (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane include:
- Enzyme Inhibition : Organotin compounds can inhibit various enzymes by binding to thiol groups or other reactive sites.
- Membrane Disruption : They may alter membrane fluidity and permeability, affecting cell viability.
- Genotoxic Effects : Some studies suggest that organotin compounds can induce DNA damage, leading to apoptosis in cancer cells.
Biological Activity Data
A summary of the biological activities observed for (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane is presented in Table 1.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Study 1: Cytotoxicity in Cancer Cells
In a study examining the cytotoxic effects of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane on human cancer cell lines, it was found that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This study highlights the potential of this compound as a lead for anticancer drug development.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential use as an antimicrobial agent.
Research Findings
Recent research has expanded on the biological implications of organotin compounds like (5,5-Dimethylhex-1-en-3-yn-1-yl)(triethyl)stannane. Key findings include:
- Synergistic Effects : When combined with other therapeutic agents, this compound showed enhanced efficacy against resistant bacterial strains.
- Mechanistic Insights : Studies utilizing molecular docking simulations provided insights into how the compound interacts with target proteins involved in cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
